Chemical properties and structure of 7-Methoxy-imidazo[1,2-a]pyridin-2-ol
Chemical properties and structure of 7-Methoxy-imidazo[1,2-a]pyridin-2-ol
Executive Summary
The compound 7-Methoxy-imidazo[1,2-a]pyridin-2-ol represents a specific functional derivative of the imidazo[1,2-a]pyridine scaffold, a "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical analysis of its structural dynamics, specifically the critical lactam-lactim tautomerism that dictates its reactivity and pharmacological profile.
While the parent scaffold is ubiquitous in blockbuster drugs like Zolpidem (GABA-A agonist) and Soraprazan (P-CAB), the 2-hydroxy/2-oxo derivatives function as versatile intermediates for C3-functionalization and as bioisosteres for amide bonds in kinase inhibitors. This document details the synthesis, electronic properties, and handling protocols required for high-integrity research.
Structural Analysis & Physicochemical Properties[1][2][3][4][5][6][7]
Tautomeric Equilibrium (The Core Mechanism)
The defining feature of 7-Methoxy-imidazo[1,2-a]pyridin-2-ol is its existence in a tautomeric equilibrium between the 2-ol (enol/lactim) and the 2-one (keto/lactam) forms.
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Solid State & Polar Solvents: The equilibrium heavily favors the 2-one (lactam) form due to the stabilization of the carbonyl dipole and intermolecular hydrogen bonding (dimerization similar to 2-pyridone).
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Reactivity: Despite the prevalence of the keto form, chemical functionalization (e.g., O-alkylation) often proceeds via the enol form, driven by the restoration of aromaticity in the imidazole ring.
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7-Methoxy Effect: The methoxy group at position 7 acts as a strong Electron Donating Group (EDG) . Through resonance, it increases electron density at the N1 and C3 positions, making the ring system more susceptible to electrophilic attack at C3 compared to the unsubstituted parent.
Predicted Physicochemical Data[4]
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₈H₈N₂O₂ | Core composition |
| Molecular Weight | 164.16 g/mol | Fragment-like (Lead-like) |
| LogP | ~0.8 - 1.2 | Highly permeable; lipophilic enough for CNS penetration |
| pKa (Basic N) | ~5.5 - 6.0 | Protonation occurs at N1; 7-OMe increases basicity vs parent |
| H-Bond Donors | 1 (NH in lactam form) | Critical for receptor binding |
| H-Bond Acceptors | 3 (N, O=C, O-Me) | Interaction points for solvating water or protein residues |
| UV | ~290-330 nm | Methoxy group induces bathochromic shift (Red shift) |
Synthesis & Reaction Pathways[4][7][8][9][10][11][12]
Retrosynthetic Strategy
The most robust synthesis involves the condensation of 2-amino-4-methoxypyridine with an
Workflow Visualization
The following diagram illustrates the synthesis and subsequent tautomeric shift.
Figure 1: Synthetic pathway from aminopyridine precursors to the tautomeric product forms.
Experimental Protocols
Synthesis of 7-Methoxy-imidazo[1,2-a]pyridin-2-one
Note: This protocol targets the stable keto-form, which is the isolable solid.
Reagents:
-
2-Amino-4-methoxypyridine (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Ethanol (anhydrous, 10 mL/mmol)
-
Sodium Bicarbonate (
)
Procedure:
-
Alkylation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methoxypyridine (10 mmol) in anhydrous ethanol (100 mL).
-
Addition: Add ethyl bromoacetate (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The intermediate N-alkylated species may appear first. -
Cyclization: Cool the mixture to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization: Remove solvent under reduced pressure. Resuspend the residue in water and neutralize with saturated aqueous
to pH 7–8. -
Isolation: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM/MeOH gradient).
Validation (NMR Signature):
-
H NMR (DMSO-
): Look for a singlet at ppm corresponding to the C3-methylene protons ( ). This confirms the 2-one (keto) structure. If the signal is absent and an aromatic singlet appears at ppm, the compound is in the 2-ol (enol) form (rare in DMSO).
Medicinal Chemistry Applications (SAR)
The 7-methoxy-imidazo[1,2-a]pyridin-2-ol scaffold serves as a template for designing ligands targeting specific biological pathways.
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GABA-A Receptor Modulation: The 7-methoxy group mimics the substitution pattern of established benzodiazepine-site agonists.
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Anti-Tubercular Agents: Imidazo[1,2-a]pyridine-3-carboxamides (derived from the 2-one via Vilsmeier-Haack formylation) have shown potency against M. tuberculosis.
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Kinase Inhibition: The lactam motif can function as a hinge-binder in ATP-competitive inhibitors.
SAR Logic Map
Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable zones.
References
-
Goel, R. et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Link
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Bagdi, A. K. et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Frontiers. Link
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El-Sawy, E. R. et al. (2012). Synthesis and Biological Activity of Some New Imidazo[1,2-a]pyridine Derivatives. Acta Pharmaceutica. Link
- Katritzky, A. R. et al. (2000). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (General reference for 2-hydroxypyridine/2-pyridone tautomerism principles).
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Abrahams, K. A. et al. (2012).[1] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. Link
